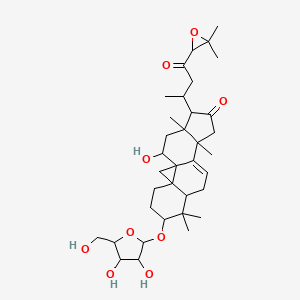

Cimigenol-3-O-|A-L-arabinoside

Description

Contextualization within Triterpene Glycoside Chemistry

Cimigenol-3-O-α-L-arabinoside belongs to the vast and structurally diverse class of compounds known as triterpene glycosides. ontosight.ai These molecules are characterized by a core structure of a triterpene, which is a 30-carbon isoprenoid, attached to one or more sugar moieties. Specifically, it is classified as a cycloartane (B1207475) triterpenoid (B12794562) glycoside, a distinguishable chemical marker for plants of the Cimicifuga genus. beilstein-journals.orgsemanticscholar.org The cycloartane skeleton is a tetracyclic triterpene with a characteristic cyclopropane (B1198618) ring, and the glycosidic bond in this compound involves an arabinose sugar. ontosight.aibeilstein-journals.org

Nomenclature, Synonyms, and Structural Class

The compound is known by several names in scientific literature, which can sometimes lead to confusion. Its primary name is Cimigenol-3-O-α-L-arabinoside. caymanchem.com However, it is also frequently referred to by its synonyms, Cimiracemoside C and Cimicifugoside M. ontosight.aicaymanchem.comnih.govsigmaaldrich.com These names often arise from the plant species from which they were first isolated or as part of a series of related compounds discovered in the same study. The structural class is firmly established as a cycloartane triterpenoid glycoside. beilstein-journals.orgnih.gov

Below is a table summarizing the nomenclature and key identifiers for this compound.

| Identifier Type | Value | Source |

| Systematic Name | (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | nih.govbiorlab.com |

| Synonym | Cimiracemoside C | ontosight.aicaymanchem.comnih.gov |

| Synonym | Cimicifugoside M | ontosight.aicaymanchem.comnih.gov |

| CAS Number | 256925-92-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C35H56O9 | nih.govbiorlab.com |

| Structural Class | Cycloartane Triterpenoid Glycoside | beilstein-journals.orgnih.govdovepress.com |

Natural Occurrence and Botanical Sources

Cimigenol-3-O-α-L-arabinoside is a phytochemical, meaning it is produced by plants. It has been isolated from the rhizomes of several species within the Cimicifuga genus (now often classified under the genus Actaea). doi.org Notable botanical sources include:

Cimicifuga racemosa (Black Cohosh): This North American plant is a well-documented source of the compound. beilstein-journals.orgcaymanchem.com

Cimicifuga dahurica : This Asian species is another significant source. ontosight.aidovepress.com

Cimicifuga foetida : Research has also identified this compound in the rhizomes of this species. beilstein-journals.orgmdpi.com

The presence of Cimigenol-3-O-α-L-arabinoside and other related triterpene glycosides is a key characteristic of these plants. semanticscholar.org

Historical and Contemporary Significance in Phytochemical Research

Historically, plants containing Cimigenol-3-O-α-L-arabinoside, such as Black Cohosh, have been used in traditional medicine. nih.govnih.gov This has spurred modern phytochemical research to isolate and identify the active constituents of these plants. beilstein-journals.orgmdpi.com

In contemporary research, Cimigenol-3-O-α-L-arabinoside is significant for several reasons. It is often used as a chemical marker to identify and differentiate between various Cimicifuga species, which is crucial for the quality control of herbal products. researchgate.netresearchgate.net Furthermore, the unique cycloartane structure continues to be of interest to chemists for its complexity and potential for structural modifications. beilstein-journals.orgnih.gov Ongoing studies are exploring the biological activities of this and related triterpene glycosides, contributing to a deeper understanding of the chemistry of natural products. nih.govdovepress.com

Structure

2D Structure

Properties

IUPAC Name |

6-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O9/c1-17(12-18(37)28-31(4,5)44-28)25-19(38)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(15-36)42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,36,39-41H,8,10-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCCROAABALSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(O7)CO)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways in Plants

Proposed Biosynthetic Pathways for Cycloartane (B1207475) Triterpenoids

The biosynthesis of all triterpenoids, including the cycloartane family to which cimigenol (B190795) belongs, originates from the isoprenoid pathway. researchgate.net The fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

Through a series of head-to-tail condensations, two molecules of farnesyl pyrophosphate (FPP) are joined head-to-head to form squalene (B77637), a 30-carbon linear precursor. This reaction is catalyzed by squalene synthase (SQS). Squalene then undergoes epoxidation by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is the crucial branching point in triterpenoid (B12794562) biosynthesis. In plants, this cyclization is primarily catalyzed by oxidosqualene cyclases (OSCs). Specifically, the formation of the characteristic 9,19-cyclopropane ring of the cycloartane skeleton is achieved by the enzyme cycloartenol (B190886) synthase (CAS). nih.govnih.gov This enzyme orchestrates a complex cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene to produce cycloartenol, the foundational structure for a vast array of cycloartane triterpenoids, including cimigenol. nih.govnih.gov

Enzymatic Steps and Key Precursors in the Formation of Cimigenol-3-O-α-L-arabinoside

Following the synthesis of the cycloartenol backbone, a series of post-cyclization modifications are required to produce Cimigenol-3-O-α-L-arabinoside. These tailoring reactions are primarily catalyzed by two large and diverse enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs).

Key Precursors and Enzymatic Reactions:

| Precursor/Intermediate | Enzyme Class | Reaction Type | Product |

| 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | Cyclization | Cycloartenol |

| Cycloartenol | Cytochrome P450s (P450s) | Hydroxylation/Oxidation | Cimigenol (aglycone) |

| Cimigenol | UDP-glycosyltransferase (UGT) | Glycosylation (Arabinosylation) | Cimigenol-3-O-α-L-arabinoside |

This table outlines the general enzymatic steps and precursors in the biosynthesis of Cimigenol-3-O-α-L-arabinoside.

The cycloartenol molecule undergoes a series of regio- and stereospecific hydroxylations and other oxidative modifications catalyzed by various P450 enzymes to form the aglycone, cimigenol. While the general involvement of P450s is well-established in triterpenoid biosynthesis, the specific P450 enzymes that catalyze the precise hydroxylations at various positions on the cimigenol backbone have not yet been fully characterized in Cimicifuga species.

The final step in the biosynthesis of Cimigenol-3-O-α-L-arabinoside is the attachment of an L-arabinose sugar moiety to the hydroxyl group at the C-3 position of the cimigenol aglycone. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs utilize an activated sugar donor, in this case, UDP-L-arabinose, to glycosylate the acceptor molecule. The identification and functional characterization of the specific UGT responsible for the 3-O-arabinosylation of cimigenol in Cimicifuga is an area of ongoing research.

Genetic and Molecular Regulation of Biosynthetic Enzymes in Cimicifuga Species

The biosynthesis of Cimigenol-3-O-α-L-arabinoside is under tight genetic and molecular control, ensuring its production is regulated in response to developmental and environmental cues. The expression of the genes encoding the biosynthetic enzymes is a key point of this regulation.

An expressed sequence tag (EST) profiling and genetic screening of Actaea racemosa (syn. Cimicifuga racemosa) led to the identification of a putative cycloartenol synthase gene, designated as CAS1. hhu.de This gene was found to be expressed in most plant tissues, including the rhizomes where triterpenoid glycosides are known to accumulate. hhu.de This discovery provides a crucial entry point for understanding the genetic regulation of the first committed step in the biosynthesis of cimigenol and its derivatives.

The regulation of terpenoid biosynthesis in plants is often orchestrated by various families of transcription factors (TFs), such as WRKY, bHLH (basic helix-loop-helix), MYB, and AP2/ERF (APETALA2/ethylene responsive factor). These TFs can bind to specific recognition sites in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. While the specific TFs that regulate the expression of CAS1 and the downstream P450 and UGT genes in Cimicifuga species have not yet been elucidated, it is highly probable that a complex interplay of these regulatory proteins governs the production of Cimigenol-3-O-α-L-arabinoside.

Furthermore, the expression of biosynthetic genes can be induced by signaling molecules such as methyl jasmonate, a plant hormone involved in defense responses. This suggests that the production of cycloartane triterpenoids in Cimicifuga may be part of the plant's defense mechanisms.

Environmental and Developmental Influences on Compound Accumulation

The accumulation of Cimigenol-3-O-α-L-arabinoside in Cimicifuga species is not static but is influenced by both the developmental stage of the plant and various environmental factors.

Studies on other medicinal plants have shown that factors such as light intensity and quality, temperature, and altitude can significantly impact the production of secondary metabolites. mdpi.com For instance, higher altitudes, which are often associated with increased UV radiation and lower temperatures, have been shown to enhance the production of certain secondary metabolites in some plant species.

In the context of Cimicifuga racemosa, research has indicated that the content of triterpenoid glycosides in the rhizomes is highest in the months of May and June. This suggests a strong developmental regulation of their biosynthesis and accumulation, likely linked to the plant's life cycle and physiological state. While specific studies detailing the precise effects of light and temperature on the accumulation of Cimigenol-3-O-α-L-arabinoside are limited, it is plausible that these environmental cues play a significant role in modulating the expression of the biosynthetic genes and, consequently, the levels of this compound.

Isolation, Extraction, and Advanced Analytical Methodologies

Comprehensive Strategies for Extraction and Purification from Plant Matrices

The initial and critical step in studying Cimigenol-3-O-β-L-arabinoside involves its efficient extraction and subsequent purification from the raw plant material, typically the rhizomes of Actaea (formerly Cimicifuga) species.

Solvent-Based Extraction Optimization (e.g., Methanolic and Ethanolic Approaches)

The choice of solvent is paramount for maximizing the yield of Cimigenol-3-O-β-L-arabinoside. Methanol and ethanol, often in aqueous solutions, are commonly employed due to their effectiveness in solubilizing triterpene glycosides.

For instance, a common method involves extracting dried and ground rhizomes with 80% methanol. This process is often facilitated by sonication to enhance extraction efficiency while maintaining a controlled temperature to prevent degradation of the target compound. Another approach utilizes 75% ethanol in water for the initial extraction. Subsequent partitioning steps, for example, between methylene chloride and water, followed by n-butanol and water, can be used to create fractions enriched with triterpene glycosides nih.gov. The selection of the solvent system can significantly impact the final concentration of the desired compounds in the extract. Studies have shown that a mixture of n-hexane–Et2O (1:1) can be a highly effective solvent for extracting certain types of triterpenoids nih.gov.

Table 1: Comparison of Solvent Systems for Triterpenoid (B12794562) Extraction

| Solvent System | Target Compounds | Plant Source | Reference |

| 80% Methanol | Triterpene glycosides | Actaea species | nih.gov |

| 75% Ethanol/Water | Triterpene glycosides | Black Cohosh | nih.gov |

| Acetone | Triterpenoids | Actaea racemosa | semanticscholar.org |

| n-hexane–Et2O (1:1) | Quinonemethide triterpenoids | Maytenus chiapensis | nih.gov |

Chromatographic Separation Techniques (e.g., Silica Gel Chromatography, Reverse-Phase Liquid Chromatography)

Following extraction, purification is achieved through various chromatographic techniques. Silica gel column chromatography is a fundamental step in separating compounds based on their polarity. The crude extract is typically applied to a silica gel column and eluted with a gradient of solvents, such as dichloromethane-methanol, to yield fractions with increasing polarity semanticscholar.org.

For finer separation and purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is indispensable. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol. This method has proven effective in separating the main triterpene glycosides in Cimicifuga racemosa within a relatively short analysis time researchgate.net.

Advanced Analytical Platforms for Identification and Quantitative Analysis

Accurate identification and quantification of Cimigenol-3-O-β-L-arabinoside rely on advanced analytical platforms that offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., ELSD, PDA)

HPLC is a cornerstone for the analysis of Cimigenol-3-O-β-L-arabinoside. Due to the lack of a strong chromophore in many triterpene glycosides, conventional UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is often preferred as it provides a more universal response for non-volatile analytes, making it suitable for the quantification of these compounds researchgate.netmdpi.com. The drift tube temperature and nitrogen flow rate are critical parameters to optimize for sensitive detection with ELSD mdpi.commdpi.com.

A Photodiode Array (PDA) detector, while less sensitive for compounds with poor UV absorption, is valuable for providing spectral information that can aid in the identification of co-eluting compounds and assessing peak purity mdpi.com. The combination of HPLC with both PDA and ELSD detectors offers a comprehensive approach for fingerprinting and quality control of botanical extracts containing Cimigenol-3-O-β-L-arabinoside nih.govresearchgate.net.

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling (e.g., RRLC-qTOF-MS, ESI, APCI, APPI Ionization)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and structural elucidation of Cimigenol-3-O-β-L-arabinoside and other metabolites. Different ionization techniques are employed to suit the analyte's properties.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like triterpene glycosides, providing information on the molecular weight researchgate.net. Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar compounds. In some cases, APCI can lead to in-source fragmentation, providing both molecular ion and fragment ion information simultaneously, which can be useful for structural characterization nih.gov.

For in-depth metabolite profiling, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (qTOF) mass spectrometry are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with qTOF-MS allows for rapid separation and the acquisition of accurate mass data, which is crucial for determining the elemental composition of unknown compounds arabjchem.org. This technique, often referred to as RRLC-qTOF-MS (Rapid Resolution Liquid Chromatography), is instrumental in comprehensive metabolomic studies of plant extracts nih.gov.

Table 2: Advanced Analytical Techniques for Cimigenol-3-O-β-L-arabinoside Analysis

| Technique | Detector/Ionization | Application | Key Advantages | Reference |

| HPLC | ELSD | Quantification of triterpene glycosides | Universal detection for non-chromophoric compounds | researchgate.netmdpi.com |

| HPLC | PDA | Fingerprinting and peak purity | Provides UV spectral information | mdpi.comnih.gov |

| LC-MS | ESI | Identification and quantification | Soft ionization, suitable for polar compounds | researchgate.net |

| LC-MS | APCI | Structural characterization | Can induce in-source fragmentation | nih.gov |

| UHPLC-qTOF-MS | ESI/APCI | Comprehensive metabolite profiling | High resolution and accurate mass measurement | arabjchem.orgnih.gov |

Application of Metabolomics and Chemometrics for Quality Control and Authentication

Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, coupled with chemometric data analysis, offers a powerful approach for the quality control and authentication of plant materials containing Cimigenol-3-O-β-L-arabinoside.

By analyzing the complete chemical fingerprint obtained from techniques like UHPLC-qTOF-MS, subtle differences between species or batches of plant material can be identified. Chemometric methods, such as Principal Component Analysis (PCA), are then used to analyze the large datasets generated and identify discriminatory markers nih.gov. This integrated strategy allows for the differentiation of closely related species and the detection of adulteration, ensuring the quality and authenticity of the botanical products arabjchem.orgresearchgate.net. For example, untargeted metabolomics combined with multivariate statistical analysis has been successfully used to screen and identify potential quality markers to distinguish between different Cimicifuga species arabjchem.org.

Biological Activities and Pharmacological Investigations in Vitro and Preclinical in Vivo Models

Anti-Inflammatory Activities: Investigations in Cellular and Animal Models

The anti-inflammatory properties of natural compounds are often evaluated by their ability to modulate key inflammatory pathways and the production of signaling molecules.

Modulation of Inflammatory Mediators and Signaling PathwaysInflammation is a complex biological response involving various mediators and signaling cascades. Key pathways include the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).nih.govpreprints.orgmdpi.comEnzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also crucial in the inflammatory process, producing prostaglandins and nitric oxide, respectively.nih.govcaldic.comresearchgate.netnih.gov

Many natural compounds, including various glycosides and flavonoids, have been shown to exert anti-inflammatory effects by inhibiting these pathways and mediators. preprints.orgnih.govnih.gov For instance, studies on other compounds have demonstrated the ability to suppress LPS-induced iNOS and COX-2 expression in macrophage cell lines like RAW264.7. nih.govnih.govresearchgate.net However, specific studies investigating the direct effects of isolated Cimigenol-3-O-α-L-arabinoside on these inflammatory mediators and signaling pathways in cellular or animal models are not available in the current scientific literature. Research on complex extracts from Cimicifuga species, which contain this compound, suggests potential anti-inflammatory activity, but the contribution of Cimigenol-3-O-α-L-arabinoside to these effects has not been elucidated. hilarispublisher.com

Antioxidant Properties and Mechanisms of Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. The antioxidant potential of chemical compounds is a key area of pharmacological research.

Radical Scavenging and Enzyme Activity ModulationThe antioxidant activity of natural compounds is frequently assessed through their ability to scavenge synthetic free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).researchgate.netnih.govmdpi.comnih.govresearchgate.netThese assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the radical.researchgate.net

Furthermore, compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. While numerous studies have quantified the radical scavenging activity of various plant-derived glycosides, nih.govresearchgate.net specific data from DPPH, ABTS, or other antioxidant assays performed on isolated Cimigenol-3-O-α-L-arabinoside are not currently published. Consequently, its capacity for radical scavenging and modulation of antioxidant enzymes remains to be experimentally determined.

Estrogenic Activity: Studies on Receptor Binding and Cellular Responses (e.g., ERα/β modulation in cell lines)

Compounds that interact with estrogen receptors (ERs), ERα and ERβ, can have significant physiological effects. The human breast cancer cell line MCF-7, which expresses ERα, is a common model for studying estrogenic and anti-estrogenic activity. nih.govresearchgate.net Proliferation of these cells is typically stimulated by ERα agonists. nih.govresearchgate.net

Extracts from Actaea racemosa, containing Cimigenol-3-O-α-L-arabinoside, have been shown to inhibit the proliferation of ER-positive MCF-7 cells, suggesting a potential anti-estrogenic or cytotoxic mechanism rather than an estrogen-like proliferative effect. researchgate.netnih.gov One study investigating various cimigenol-type triterpenoids for cytotoxic activity against cancer cells found that derivatives of cimigenol (B190795) were active against multiple myeloma cell lines. mdpi.comsemanticscholar.org However, direct evidence from estrogen receptor binding assays or specific studies on the modulation of ERα/β by isolated Cimigenol-3-O-α-L-arabinoside in cell lines like MCF-7 is lacking. amazonaws.comnih.govepa.gov Therefore, its specific estrogenic or anti-estrogenic profile remains uncharacterized.

Neurological Activity: Modulation of Amyloid Precursor Protein (APP) Processing and Aβ Peptide Ratios in Cultured Cells

The processing of the amyloid precursor protein (APP) is central to the pathogenesis of Alzheimer's disease. nih.gov Cleavage of APP by β- and γ-secretases results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42. nih.gov An increase in the Aβ42/Aβ40 ratio is considered a key pathogenic event. nih.govnih.gov

Research into therapeutic agents for neurodegenerative diseases has explored compounds that can modulate APP processing to favor non-amyloidogenic pathways or reduce the Aβ42/Aβ40 ratio. While other classes of natural glycosides have been investigated for their effects on Aβ aggregation, mdpi.com there are currently no published studies that have examined the effect of Cimigenol-3-O-α-L-arabinoside on APP processing or the generation of Aβ peptides in any neuronal or other cultured cell models.

Investigation of Interactions with Immune Signaling Pathways

Direct investigations into the interactions of the isolated compound Cimigenol-3-O-α-L-arabinoside with specific immune signaling pathways, such as IFNAR-related mechanisms, are not extensively documented in current scientific literature. However, studies on extracts of Actaea racemosa (black cohosh), a primary natural source of this triterpene glycoside, provide insights into its potential immunomodulatory activities. These extracts contain a complex mixture of compounds, including various triterpene glycosides, whose collective action influences immune responses.

Preclinical research in animal models has demonstrated that extracts from black cohosh can modulate cell-mediated immunity. In a study involving female B6C3F1/N mice treated orally with a black cohosh extract for 28 days, a notable increase in cytotoxic T cell (TCTL) activity was observed. This suggests that constituents within the extract may enhance the capacity of CD8+ T cells to lyse target cells. The same study also noted an increase in the mixed leukocyte response in some cases, further pointing to an influence on T-cell activation and proliferation. Conversely, the extract did not affect T-dependent antibody responses or innate immunity, indicating a degree of specificity in its immunomodulatory action.

In addition to immunostimulatory potential, anti-inflammatory and immunosuppressive effects have also been reported for Actaea racemosa extracts. These extracts have been shown to inhibit pro-inflammatory cytokines. This anti-inflammatory action may be partly attributable to other compounds present in the rhizome, such as caffeic acid, fukinolic acid, and cimicifugic acids, which have been found to inhibit neutrophil elastase activity in vitro.

Structure-Activity Relationship (SAR) Studies of Cimigenol-3-O-α-L-arabinoside and its Synthetic/Natural Analogues

Structure-activity relationship (SAR) studies have been crucial in elucidating the structural features of cimigenol-type triterpenoids that are necessary for their biological activity, particularly their cytotoxic effects against cancer cells. Research focusing on multiple myeloma cell lines has provided a detailed comparison of Cimigenol-3-O-α-L-arabinoside with its natural analogues, revealing key determinants of activity related to substitutions on the cycloartane (B1207475) scaffold and the nature of the sugar moiety.

A systematic investigation found that apolar cimigenol-type triterpenoids generally exhibit higher activity than their more polar counterparts. The study revealed that the underivatized cimigenol scaffold, as seen in Cimigenol-3-O-α-L-arabinoside and its corresponding xyloside analogue (cimigenol-3-O-β-D-xylopyranoside), showed no significant cytotoxic activity on the tested myeloma cell lines. This highlights that the basic cimigenol structure with a simple sugar attachment is insufficient for potent activity in this context.

The most significant factor for conferring cytotoxicity was found to be the substitution pattern at the C-25 position of the cimigenol scaffold. Analogues that featured an O-acetyl or O-methyl group at C-25 displayed considerably enhanced activity. For instance, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside and 25-O-methylcimigenol-3-O-α-L-arabinopyranoside were among the most potent compounds tested. This indicates that increasing the lipophilicity at this position is a critical requirement for activity. In contrast, an analogue lacking a hydroxy-group at C-25 (25-anhydrocimigenol-3-O-α-L-arabinopyranoside) was also inactive.

The nature of the sugar moiety at the C-3 position also plays a role, albeit a more moderate one. The research showed that the arabinose moiety, as present in Cimigenol-3-O-α-L-arabinoside, had a differential impact on activity in one of the tested cell lines compared to the xylose moiety. This suggests that while substitutions at C-25 are the primary driver of cytotoxicity, the configuration and type of sugar can modulate this effect. The most potent compound identified in the study was 25-O-methylcimigenol-3-O-α-L-arabinopyranoside, which combines the activating methyl group at C-25 with the arabinose sugar at C-3.

| Compound Name | Substitution at C-3 | Substitution at C-25 | Cytotoxic Activity (vs. Myeloma Cell Lines) |

|---|---|---|---|

| Cimigenol-3-O-α-L-arabinoside | α-L-arabinopyranoside | -OH | Inactive |

| Cimigenol-3-O-β-D-xylopyranoside | β-D-xylopyranoside | -OH | Inactive |

| 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside | α-L-arabinopyranoside | -O-acetyl | Considerable Effect |

| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | β-D-xylopyranoside | -O-acetyl | Considerable Effect |

| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | α-L-arabinopyranoside | -O-methyl | Most Potent |

| 25-O-methylcimigenol-3-O-β-D-xylopyranoside | β-D-xylopyranoside | -O-methyl | Considerable Effect |

| 25-anhydrocimigenol-3-O-α-L-arabinopyranoside | α-L-arabinopyranoside | (absent) | Inactive |

Synergistic Biological Effects when Combined with Other Plant Constituents

While specific studies focusing on the synergistic effects of isolated Cimigenol-3-O-α-L-arabinoside are limited, research on Actaea racemosa (black cohosh) extracts provides evidence of synergistic or enhanced effects when combined with other botanical preparations or therapeutic agents. These findings suggest that the biological activity of the plant's constituents can be amplified through combination therapies.

A clinical study demonstrated that Actaea racemosa was more effective in alleviating menopausal symptoms when used in combination with Rhodiola rosea. Although the precise nature of the interaction was not defined as synergistic or potentiating, the study concluded that the two plant extracts work better together than black cohosh alone, pointing to a beneficial interaction.

In the context of oncology, black cohosh has shown synergistic potential with conventional cancer therapies. One report indicated that black cohosh exhibited synergism with Tamoxifen, an anti-estrogenic drug, in reducing the proliferation of cancerous cells. This suggests that constituents within the extract may enhance the efficacy of selective estrogen receptor modulators.

Furthermore, evidence of interactive effects exists among the constituents within the black cohosh plant itself. As mentioned previously, the whole plant extract was found to enhance cytokine-induced nitric oxide production, whereas one of its most prominent isolated triterpenes, 23-epi-26-deoxyactein, had the opposite effect, suppressing it. This demonstrates that the combination of phytochemicals naturally present in the plant can produce a net effect that is different from, and not predicted by, the activity of a single component. This inherent complexity suggests a form of intra-plant synergy where the various compounds modulate each other's activities.

Mechanistic Insights into Molecular and Cellular Action

Identification of Specific Molecular Targets and Ligand-Receptor Interactions

Direct evidence detailing the specific molecular targets and ligand-receptor interactions of Cimigenol-3-O-|A-L-arabinoside is not extensively available in peer-reviewed literature. However, commercial suppliers of chemical compounds for research have suggested potential targets based on screening assays or computational models. For instance, PGC-1α, 5 alpha-Reductase, IFNAR, and α-synuclein have been listed as potential targets for this compound. medchemexpress.com It is important to note that these listings are often for research purposes and require further validation through rigorous scientific investigation.

Studies on the broader class of triterpenoid (B12794562) glycosides from Cimicifuga racemosa have explored their cytotoxic effects on various cancer cell lines, suggesting interactions with molecular pathways that regulate cell proliferation and survival. nih.govmdpi.com One study investigating the structure-activity relationships of cimigenol (B190795) derivatives against multiple myeloma cell lines found that the arabinose sugar moiety at the C-3 position, a key feature of this compound, had a notable impact on its cytotoxic activity. mdpi.com This suggests that the sugar component of the molecule is crucial for its interaction with its cellular targets. However, the precise receptor or binding site remains to be elucidated.

Detailed Analysis of Intracellular Signaling Pathway Modulation (e.g., mTOR, PGC-1α pathways)

Direct studies on the modulation of the mTOR or PGC-1α pathways by isolated this compound have not been identified. However, recent research on a standardized extract of Cimicifuga racemosa, Ze 450, which contains a profile of triterpene glycosides including this compound, has provided significant insights. This research demonstrated that the extract can activate AMP-activated protein kinase (AMPK) in various cell types, including muscle, liver, and neuronal cells. nih.gov

The activation of AMPK is a critical event in cellular energy homeostasis and is known to be an upstream regulator of PGC-1α. Activated AMPK can lead to the subsequent activation of PGC-1α, a master regulator of mitochondrial biogenesis. This finding provides a plausible, albeit indirect, mechanism by which this compound, as a component of the extract, may influence the PGC-1α pathway. The study on the Ze 450 extract showed that AMPK activation was associated with enhanced glucose uptake and increased cellular resilience against oxidative stress-induced cell death (ferroptosis). nih.gov

There is currently no specific information available from the reviewed sources regarding the direct impact of this compound on the mTOR signaling pathway.

Impact on Gene Expression and Protein Regulation relevant to Observed Activities

Specific data on the impact of this compound on gene expression and protein regulation is limited. However, studies on Cimicifuga racemosa extracts provide some clues. An investigation into the effects of a Cimicifuga racemosa extract on endometrial and ovarian cell lines at high concentrations showed a downregulation of the SULT1E1 gene. mdpi.com SULT1E1 is involved in the sulfation and inactivation of estrogens, suggesting that its downregulation could lead to higher levels of active estrogens within the cells. It is important to note that this study was performed with a whole extract, and the contribution of this compound to this effect is unknown.

The cytotoxic activities of various cycloartane (B1207475) glycosides from Cimicifuga racemosa against cancer cells imply an impact on the expression and regulation of proteins involved in cell cycle control and apoptosis. nih.govresearchgate.net However, specific gene or protein targets for this compound have not been identified in the available literature.

Pharmacodynamic Profiling in Preclinical Models

Pharmacodynamic profiling specifically for isolated this compound in preclinical models is not well-documented in the available scientific literature. The majority of preclinical studies have utilized extracts of Cimicifuga racemosa. These studies have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.

A study on the Cimicifuga racemosa extract Ze 450 in preclinical models demonstrated metabolic benefits, which were linked to the activation of AMPK. nih.gov In C2C12 muscle cells, the extract led to reduced mitochondrial respiration and enhanced glucose uptake. Furthermore, the extract protected these cells from ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation. nih.gov

The cytotoxic effects of various cycloartane glycosides, including those structurally related to this compound, have been evaluated in vitro against a panel of human cancer cell lines. These studies provide some indication of the potential pharmacodynamic actions of this class of compounds.

Cytotoxic Activities of Cycloartane Glycosides from Cimicifuga racemosa

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Cimigenol-type triterpenoid | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Identified as the most active constituent among three different triterpenoid types tested. | mdpi.com |

| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Showed the most potent cytotoxic effect among seven cimigenol derivatives. | mdpi.com |

| Various Cycloartane Glycosides (1-12) | HSC-2 (Human Oral Squamous Cell Carcinoma) | Evaluated for cytotoxic activities. | nih.gov |

| Various Cycloartane Glycosides (1-12) | HGF (Human Gingival Fibroblasts) | Evaluated for cytotoxic activities. | nih.gov |

Future Directions and Research Gaps

Comprehensive Elucidation of Mechanisms of Action and Target Identification

A significant research gap exists in the understanding of the precise molecular mechanisms of action and the direct cellular targets of Cimigenol-3-O-α-L-arabinoside. While studies on related cimigenol (B190795) derivatives have provided some insights, the activity of the parent compound remains largely uncharacterized.

For instance, research on various cimigenol glycosides has demonstrated that structural modifications significantly impact cytotoxicity against cancer cell lines. One study investigating the effects of cimigenol derivatives on multiple myeloma cell lines found that while an underivatized cimigenol scaffold showed no activity, the presence of an arabinose moiety at the C-3 position—as is the case in Cimigenol-3-O-α-L-arabinoside—did influence the cytotoxic effects of other, more derivatized analogues. mdpi.comsemanticscholar.org This suggests that while Cimigenol-3-O-α-L-arabinoside itself may be inactive in certain assays, its structural components could be important for the biological activity of related molecules.

Furthermore, a study on a related compound, 25-acetylcimigenol xylopyranoside, revealed that it inhibits osteoclastogenesis by modulating RANKL and TNFα signaling pathways, thereby abrogating the NF-κB and ERK pathways. nih.gov This finding provides a potential avenue for investigating whether Cimigenol-3-O-α-L-arabinoside or its derivatives might interact with similar inflammatory or cell signaling pathways.

Future research should, therefore, focus on screening Cimigenol-3-O-α-L-arabinoside against a wide range of cellular targets and signaling pathways to identify its primary mechanism of action. Techniques such as affinity chromatography, proteomics, and molecular docking studies could be employed to identify specific protein binding partners and elucidate its role in cellular processes.

Table 1: Investigated Biological Activities of Selected Cimigenol-Type Triterpenoids

| Compound | Biological Activity Investigated | Findings |

| Cimigenol-3-O-α-L-arabinoside | Cytotoxicity in multiple myeloma cell lines | No activity observed with the underivatized cimigenol scaffold. semanticscholar.org |

| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | Cytotoxicity in multiple myeloma cell lines | Identified as a potent candidate, suggesting the importance of the C-25 substitution and the arabinose moiety. mdpi.com |

| 25-acetylcimigenol xylopyranoside | Osteoclastogenesis Inhibition | Potently blocks osteoclastogenesis by modulating RANKL and TNFα signaling. nih.gov |

Discovery of Novel Biological Activities utilizing High-Throughput Screening

To date, there is a lack of published evidence indicating that Cimigenol-3-O-α-L-arabinoside has been subjected to comprehensive high-throughput screening (HTS) to uncover novel biological activities. HTS allows for the rapid assessment of a compound's effects across a vast array of biological targets and cell-based assays, which could reveal previously unknown therapeutic potentials. eurekaselect.com

The application of HTS to a library of natural products, including purified compounds like Cimigenol-3-O-α-L-arabinoside, could identify novel activities in areas such as:

Enzyme Inhibition: Screening against panels of kinases, proteases, phosphatases, and other enzymes relevant to human diseases.

Receptor Binding and Modulation: Assessing the ability to bind to and modulate the activity of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.

Cell-Based Phenotypic Screening: Evaluating effects on cell proliferation, apoptosis, differentiation, and other cellular phenotypes in various disease models (e.g., cancer, neurodegenerative diseases, metabolic disorders).

Antimicrobial Activity: Screening against a broad spectrum of pathogenic bacteria and fungi.

Future research efforts should include Cimigenol-3-O-α-L-arabinoside in large-scale HTS campaigns to systematically explore its bioactivity profile and identify promising leads for further development.

Chemoenzymatic Synthesis and Biotransformation for Novel Analogue Generation

The generation of novel analogues of Cimigenol-3-O-α-L-arabinoside through chemoenzymatic synthesis and biotransformation is a promising yet unexplored area of research. These approaches can create derivatives with potentially improved biological activity, selectivity, and pharmacokinetic properties.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. For instance, enzymatic glycosylation, utilizing glycosyltransferases, could be employed to introduce different sugar moieties at the C-3 position of the cimigenol aglycone. nih.govmdpi.com This would allow for a systematic investigation of how changes in the glycan structure affect biological activity.

Biotransformation utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate. mdpi.com Fungal and bacterial cultures have been successfully used to hydroxylate, glycosylate, and otherwise modify other triterpenoids. nih.govnih.gov Applying these methods to Cimigenol-3-O-α-L-arabinoside could yield a diverse range of new compounds that are difficult to produce through traditional chemical synthesis.

Future research should focus on:

Identifying and characterizing glycosyltransferases capable of using cimigenol as a substrate to generate a library of glycosylated analogues.

Screening microbial strains for their ability to biotransform Cimigenol-3-O-α-L-arabinoside into novel derivatives.

Evaluating the biological activities of the newly generated analogues to establish structure-activity relationships.

Development of Advanced Analytical Techniques for Trace-Level Metabolites

While analytical methods such as liquid chromatography-mass spectrometry (LC/MS) are well-established for the identification and quantification of Cimigenol-3-O-α-L-arabinoside in plant extracts, a significant research gap exists in the study of its metabolites. nih.govresearchgate.net Understanding the metabolic fate of this compound in biological systems is crucial for evaluating its bioavailability, efficacy, and safety.

To date, there is no information available on the metabolites of Cimigenol-3-O-α-L-arabinoside following in vitro or in vivo administration. The development of advanced and highly sensitive analytical techniques is necessary to detect and identify these potential trace-level metabolites in complex biological matrices such as plasma, urine, and tissue samples.

Future research should involve:

In vitro metabolism studies: Incubating Cimigenol-3-O-α-L-arabinoside with liver microsomes or hepatocytes to identify potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites.

In vivo pharmacokinetic studies: Administering the compound to animal models and analyzing biological samples to identify the metabolites formed in a living organism.

Development of sensitive analytical methods: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with advanced separation techniques (e.g., UHPLC) to achieve the necessary sensitivity and selectivity for detecting and structurally elucidating trace-level metabolites. sysrevpharm.org

Table 2: Potential Analytical Approaches for Metabolite Identification

| Analytical Technique | Application in Metabolite Analysis |

| UHPLC-QTOF-MS | High-resolution mass spectrometry for accurate mass measurement and elemental composition determination of unknown metabolites. |

| UHPLC-Triple Quadrupole-MS | Highly sensitive and selective targeted analysis for the quantification of known or predicted metabolites. |

| NMR Spectroscopy | Structural elucidation of isolated and purified metabolites. |

Investigating the Ecological Role and Biosynthetic Regulation of Cimigenol-3-O-α-L-arabinoside in Plant Systems

The ecological significance and the specific biosynthetic pathway of Cimigenol-3-O-α-L-arabinoside in Actaea racemosa and other plant species are largely unknown. While triterpenoid (B12794562) glycosides are generally considered to function as defense compounds against herbivores and pathogens, the specific role of this particular molecule has not been investigated. dialogues-cvm.org

The biosynthesis of cycloartane (B1207475) triterpenoids is known to originate from the cyclization of 2,3-oxidosqualene (B107256). chemistry-chemists.com However, the specific enzymes—cycloartane synthase, cytochrome P450 monooxygenases, and glycosyltransferases—involved in the conversion of the initial precursor into the final structure of Cimigenol-3-O-α-L-arabinoside have not been identified and characterized in Actaea racemosa. Furthermore, the regulatory mechanisms that control the expression of these biosynthetic genes in response to developmental cues and environmental stresses are yet to be elucidated. nih.gov

Future research in this area should aim to:

Conduct ecological studies to determine if the concentration of Cimigenol-3-O-α-L-arabinoside in Actaea racemosa changes in response to herbivory or pathogen attack.

Utilize transcriptomic and genomic approaches to identify candidate genes involved in the biosynthesis of the cimigenol scaffold and its subsequent glycosylation.

Functionally characterize the identified enzymes through in vitro assays and in vivo expression studies.

Investigate the transcriptional regulation of the biosynthetic pathway to understand how the production of Cimigenol-3-O-α-L-arabinoside is controlled within the plant.

Q & A

Q. What methodologies are recommended for isolating and purifying Cimigenol-3-O-α-L-arabinoside from its natural source?

Cimigenol-3-O-α-L-arabinoside is primarily isolated from Cimicifuga foetida L. using solvent extraction followed by chromatographic techniques. Ethanol or methanol-water mixtures are common solvents for initial extraction due to their efficiency in dissolving triterpenoid glycosides . Subsequent purification employs column chromatography (e.g., silica gel, reversed-phase C18) and preparative HPLC. Critical parameters include solvent polarity gradients and column temperature optimization to resolve structurally similar compounds like cimigenol-xyloside or acetylated derivatives . Purity validation (>98%) is typically confirmed via HPLC-UV and NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing the structure of Cimigenol-3-O-α-L-arabinoside?

Structural elucidation requires a combination of:

- NMR spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) to assign the aglycone (cimigenol) and arabinosyl moiety .

- Mass spectrometry (MS) (ESI-TOF or HRMS) to confirm molecular weight (e.g., m/z 620.81 for C35H56O9) and fragmentation patterns .

- HPLC-UV for purity assessment and comparison with reference standards .

Advanced studies may integrate circular dichroism (CD) to confirm stereochemistry of the arabinose linkage .

Advanced Research Questions

Q. How does the α-L-arabinosyl moiety influence the compound’s bioactivity compared to other glycosidic variants (e.g., xylosyl or glucosyl)?

The α-L-arabinosyl group enhances solubility and receptor binding specificity. Comparative studies with analogs like cimigenol-xyloside (retention factor 1.13 vs. 1.08 for arabinoside ) suggest arabinosylation increases membrane permeability due to reduced steric hindrance. In vitro assays (e.g., enzyme inhibition or cell viability) should be paired with molecular docking to map interactions with targets like NF-κB or estrogen receptors. Contradictory bioactivity reports may arise from differences in glycosylation site or extraction artifacts, necessitating orthogonal validation (e.g., siRNA knockdown) .

Q. What strategies address synthetic challenges in producing Cimigenol-3-O-α-L-arabinoside for structure-activity relationship (SAR) studies?

Chemical synthesis faces hurdles in stereoselective glycosylation. A stepwise approach is recommended:

Aglycone synthesis : Start with cimigenol via cyclization of squalene derivatives.

Glycosylation : Use protected α-L-arabinofuranosyl donors (e.g., trichloroacetimidates) under Schmidt conditions to ensure α-configuration .

Deprotection : Mild acidic hydrolysis (e.g., TFA/CH2Cl2) preserves the triterpenoid backbone.

Purity is verified via HPLC-MS, and bioactivity compared against natural isolates to confirm functional equivalence .

Q. How can researchers resolve discrepancies in reported bioactivities (e.g., antifungal vs. anti-inflammatory effects)?

Discrepancies often stem from variability in:

- Source material : Differences in plant chemotypes or extraction methods alter metabolite profiles .

- Assay conditions : Standardize cell lines (e.g., RAW264.7 for inflammation) and MIC thresholds (e.g., 6.25–12.5 µg/mL for antifungal tests ).

- Data normalization : Express bioactivity relative to internal controls (e.g., % inhibition vs. positive controls like dexamethasone). Meta-analyses using tools like RevMan can identify confounding factors across studies .

Q. What experimental designs are optimal for exploring SAR in Cimigenol-3-O-α-L-arabinoside derivatives?

Adopt the PICO framework :

- Population : Target proteins (e.g., COX-2, CYP3A4).

- Intervention : Synthetic analogs (e.g., acetylated or methylated derivatives ).

- Comparison : Wild-type vs. knockout models or unmodified cimigenol.

- Outcome : IC50 values or transcriptional activity (e.g., luciferase reporters).

Use FINER criteria to prioritize analogs with novel substitutions (e.g., 25-O-methyl derivatives ) for high-throughput screening .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.